imino(4-iodophenyl)methyl-lambda6-sulfanone
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Overview
Description
Imino(4-iodophenyl)methyl-lambda6-sulfanone: is a chemical compound with the molecular formula C7H8INOS and a molecular weight of 281.1140 . This compound is characterized by the presence of an imino group, a phenyl ring substituted with an iodine atom, and a lambda6-sulfanone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of imino(4-iodophenyl)methyl-lambda6-sulfanone typically involves the reaction of 4-iodoaniline with a suitable sulfonylating agent under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Imino(4-iodophenyl)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Imino(4-iodophenyl)methyl-lambda6-sulfanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents. Its unique chemical properties may contribute to the development of new drugs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of imino(4-iodophenyl)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can form stable complexes with proteins, altering their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Imino(4-iodophenyl)methyl-lambda6-sulfanone can be compared with other similar compounds, such as:
Imino(methyl)(4-methylphenyl)-lambda6-sulfanone: This compound has a similar structure but with a methyl group instead of an iodine atom on the phenyl ring.
(4-Aminophenyl)(imino)methyl-lambda6-sulfanone: This compound has an amino group instead of an iodine atom, leading to different chemical properties and applications.
Properties
CAS No. |
2362002-14-8 |
---|---|
Molecular Formula |
C7H8INOS |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
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